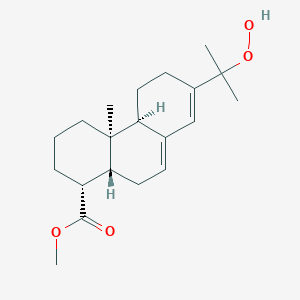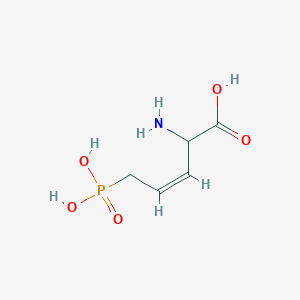![molecular formula C10H12FN3O3 B220539 2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone CAS No. 121053-50-7](/img/structure/B220539.png)
2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone, also known as EPEI, is a chemical compound that has been the subject of extensive scientific research due to its potential use in various applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Characterization
A significant body of research has focused on the synthesis and biological characterization of derivatives related to 2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone. These studies have explored the potential applications of these compounds in various domains, particularly in the context of neurological and psychiatric disorders.
GluN2B-Containing N-methyl-D-aspartate Receptors:
- Compounds similar to this compound have been synthesized and tested for their binding affinity with GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. These receptors are critical in neural signaling and are associated with various neurological conditions.
- Studies have identified compounds with significant binding affinity, indicating potential for therapeutic application in neurological disorders (Gitto et al., 2014).
Neuroprotective Agents:
- Some derivatives demonstrated not only receptor affinity but also antioxidant effects, suggesting a dual-target approach for neuroprotection. This dual functionality indicates their potential as neuroprotective agents, particularly relevant in the context of neurodegenerative diseases and brain injury recovery (Buemi et al., 2013).
Antimicrobial and Anti-inflammatory Applications:
- Research has also extended to the evaluation of these compounds for antimicrobial and anti-inflammatory properties. The synthesis of certain derivatives and their subsequent biological evaluation indicated potential as anti-inflammatory agents and effectiveness against various bacterial strains (Rehman et al., 2022).
Propiedades
Número CAS |
121053-50-7 |
|---|---|
Fórmula molecular |
C10H12FN3O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone |
InChI |
InChI=1S/C19H24N2O2/c1-2-13-12-20-9-7-14(13)11-18(23)19-16(8-10-22)15-5-3-4-6-17(15)21-19/h2-6,13-14,20-22H,1,7-12H2 |
Clave InChI |
DPFKPQCJYMDGGR-UHFFFAOYSA-N |
SMILES |
C=CC1CNCCC1CC(=O)C2=C(C3=CC=CC=C3N2)CCO |
SMILES canónico |
C=CC1CNCCC1CC(=O)C2=C(C3=CC=CC=C3N2)CCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)
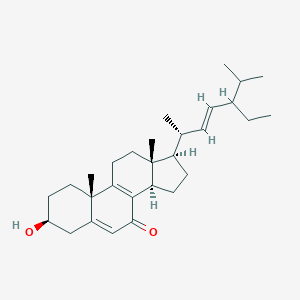
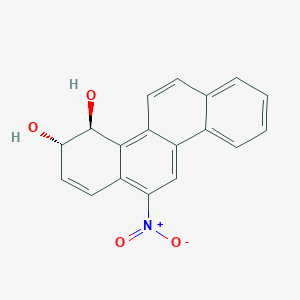
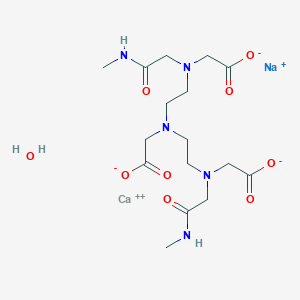
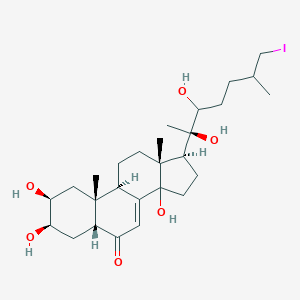
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)

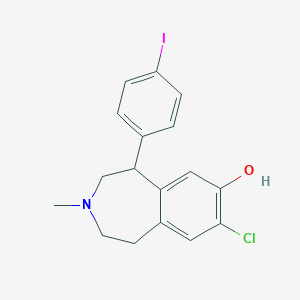
![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
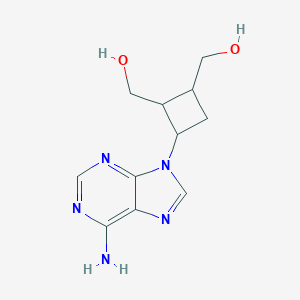

![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
